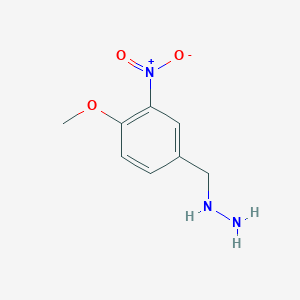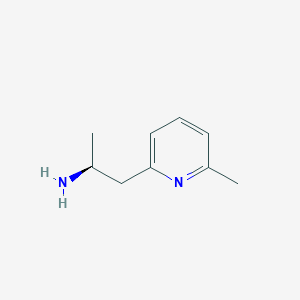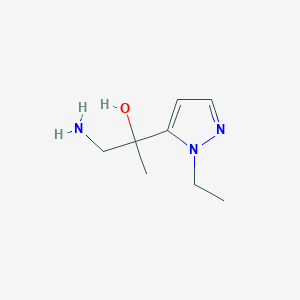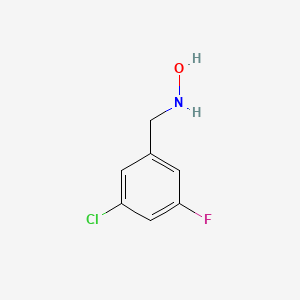
3,5-Dichloro-4-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-ethynylpyridine is a heterocyclic organic compound that contains a pyridine ring with two chlorine atoms at the 3 and 5 positions and an ethynyl group at the 4 position. This compound is known for its versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethynylpyridine typically involves the use of pyridine derivatives and chlorination reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are generally mild, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and coupling reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
3,5-Dichloro-4-ethynylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethynylpyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The ethynyl group and chlorine atoms play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
3,5-Dichloro-4-ethynylpyridine can be compared with other similar compounds, such as:
3,5-Dichloropyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylpyridine: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
3,5-Dichloro-2-ethynylpyridine: Similar structure but with different positional isomers, leading to variations in reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C7H3Cl2N |
|---|---|
Molecular Weight |
172.01 g/mol |
IUPAC Name |
3,5-dichloro-4-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H |
InChI Key |
DHUUQYGFVWEAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=NC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


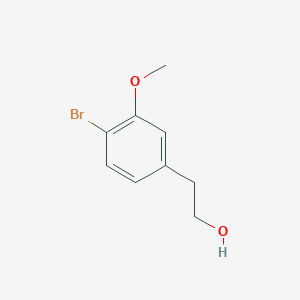
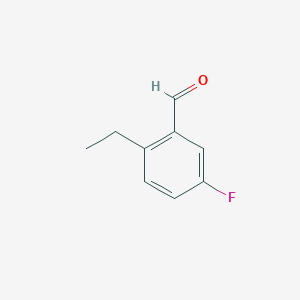
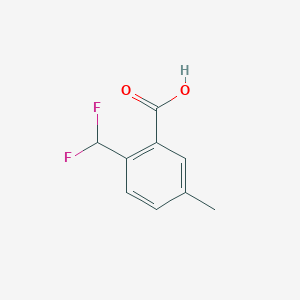
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)

![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
